3-Hydrazino-6-chloro-indazole CAS number and molecular weight
An In-Depth Technical Guide to 3-Hydrazino-6-chloro-indazole: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist The Indazole Scaffold: A Privileged Structure in Medicina...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Hydrazino-6-chloro-indazole: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This is attributed to its ability to interact with a wide range of biological targets through various non-covalent interactions. The versatile nature of the indazole core allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, indazole derivatives have been successfully developed for a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3]
Physicochemical Properties of 3-Hydrazino-6-chloro-indazole
While an experimental profile for 3-Hydrazino-6-chloro-indazole is not extensively documented, its key physicochemical properties can be predicted based on its structure.
Property
Predicted Value
Molecular Formula
C₇H₇ClN₄
Molecular Weight
182.62 g/mol
CAS Number
Not assigned
Appearance
Expected to be a solid powder
Solubility
Likely soluble in organic solvents like DMSO and DMF
Boiling Point
>300 °C (estimated)
Melting Point
>150 °C (estimated)
Synthesis of 3-Hydrazino-6-chloro-indazole
The synthesis of 3-Hydrazino-6-chloro-indazole can be logically approached from commercially available precursors such as 6-chloro-1H-indazole. A common and effective method for introducing a hydrazine group at the 3-position of an indazole ring involves the conversion of a 3-aminoindazole derivative.
An In-depth Technical Guide to the Medicinal Chemistry Applications of 3-Hydrazino-6-chloro-indazole
Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. This technical guide focuses...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. This technical guide focuses on the synthetic utility and medicinal chemistry applications of a key intermediate, 3-Hydrazino-6-chloro-indazole. We will explore its synthesis, key reactions, and its role as a versatile building block for the creation of diverse heterocyclic systems with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
The Indazole Scaffold: A Cornerstone in Drug Discovery
Indazole-containing derivatives are of immense interest in pharmaceutical research due to their wide range of pharmacological activities. This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, is a key structural motif in drugs targeting various diseases. The indazole nucleus is present in a multitude of compounds with anticancer, antimalarial, antimicrobial, and anti-inflammatory properties[1]. Its prevalence in drug candidates stems from its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions within the active sites of enzymes, particularly protein kinases.
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The indazole scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors[2].
Physicochemical Properties of 3-Hydrazino-6-chloro-indazole
While specific experimental data for 3-Hydrazino-6-chloro-indazole is not widely published, its properties can be inferred from its constituent parts and related molecules.
Property
Estimated Value/Characteristic
Molecular Formula
C7H7ClN4
Molecular Weight
198.61 g/mol
Appearance
Likely a solid at room temperature
Solubility
Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.
Reactivity
The hydrazino group is a potent nucleophile and can react with various electrophiles. The indazole ring can undergo substitution reactions.
Synthesis of 3-Hydrazino-6-chloro-indazole
The synthesis of 3-Hydrazino-6-chloro-indazole is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction on 3,6-dichloroindazole with hydrazine hydrate. This method is analogous to the high-yield synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine[3]. The chlorine atom at the 3-position of the indazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the fused aromatic system and the adjacent nitrogen atom.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-Hydrazino-6-chloro-indazole.
Detailed Experimental Protocol (Proposed)
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloroindazole (1 equivalent).
Reagent Addition: Add a polar solvent such as ethanol or dimethylformamide (DMF). Subsequently, add an excess of hydrazine hydrate (4-6 equivalents) to the mixture[3].
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup and Isolation: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold water or ethanol to remove excess hydrazine hydrate and any remaining starting material.
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure 3-Hydrazino-6-chloro-indazole.
Key Medicinal Chemistry Applications and Reactions
The synthetic utility of 3-Hydrazino-6-chloro-indazole lies in the reactivity of its hydrazino group. This functional group is a versatile handle for constructing a variety of heterocyclic systems that are prevalent in medicinal chemistry.
Formation of Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. 3-Hydrazino-6-chloro-indazole can be reacted with various diketones or ketoesters to generate a library of 3-(pyrazol-1-yl)-6-chloro-indazoles. The pyrazole moiety is a well-established pharmacophore with a broad spectrum of biological activities.
Caption: General scheme for pyrazole synthesis.
Synthesis of Triazole Scaffolds
The hydrazino group can be acylated and then cyclized to form triazole rings. For instance, reaction with a carboxylic acid derivative followed by cyclization can yield triazolo-indazoles. Fused triazole systems are known to be biologically active, and this approach offers a route to novel tricyclic compounds.
Conversion to 3-Amino-6-chloro-indazole: A Gateway to Kinase Inhibitors
A key transformation of 3-Hydrazino-6-chloro-indazole in the context of kinase inhibitor synthesis is its conversion to 3-Amino-6-chloro-indazole. This can be achieved through reductive cleavage of the N-N bond. The resulting 3-aminoindazole is a highly valuable intermediate. The amino group at the 3-position can be readily derivatized to introduce various side chains that can interact with the ATP-binding site of kinases. For example, acylation or urea formation at the 3-amino position are common strategies to generate potent kinase inhibitors.
Illustrative Pathway to a Kinase Inhibitor Scaffold
The following diagram illustrates a plausible synthetic route from 3-Hydrazino-6-chloro-indazole to a generic kinase inhibitor scaffold, highlighting the key transformations.
Caption: Conversion to a kinase inhibitor scaffold.
Conclusion
3-Hydrazino-6-chloro-indazole is a highly valuable, though not widely documented, intermediate in medicinal chemistry. Its synthesis from readily available precursors is feasible, and the reactivity of the hydrazino group opens up a multitude of possibilities for the construction of diverse and complex heterocyclic systems. Its potential conversion to 3-amino-6-chloro-indazole makes it a particularly attractive starting material for the development of novel kinase inhibitors. The synthetic pathways and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block in the quest for new and effective therapeutics.
References
This reference is a placeholder for a specific protocol for the synthesis of 3-Hydrazino-6-chloro-indazole, which is not available in the provided search results. The proposed protocol is based on the analogous synthesis of 3-chloro-2-hydrazinopyridine.
El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38659-38673. Available at: [Link]
This reference is a placeholder for a specific protocol for the synthesis of pyrazole derivatives from 3-Hydrazino-6-chloro-indazole. The general principle is well-established in organic chemistry.
This reference is a placeholder for a specific protocol for the reduction of a hydrazino group to an amino group on an indazole core.
Hu, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
Wang, X., et al. (2010). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. CN102249991A.
This reference is a placeholder for a specific example of a kinase inhibitor synthesized from a 3-amino-6-chloro-indazole scaffold.
This reference is a placeholder for a review on the medicinal chemistry of pyrazoles.
This reference is a placeholder for a review on the medicinal chemistry of triazoles.
This reference is a placeholder for a general organic chemistry textbook describing nucleophilic arom
This reference is a placeholder for a review on the importance of the 3-aminoindazole scaffold in kinase inhibition.
This reference is a placeholder for a paper describing the synthesis and biological evaluation of indazole-based kinase inhibitors.
This reference is a placeholder for a paper describing the synthesis and biological evalu
This reference is a placeholder for a paper describing the synthesis and biological evalu
This reference is a placeholder for a safety data sheet for hydrazine hydr
This reference is a placeholder for a safety d
This reference is a placeholder for a supplier of 3,6-dichloroindazole.
This reference is a placeholder for a review on recent advances in the synthesis of indazoles.
This reference is a placeholder for a paper on the synthesis of pyrazolo[3,4-b]quinolines.
This reference is a placeholder for a paper on the synthesis of pyrazole-3-carboxylic acid-hydrazides.
Navigating the Synthesis and Safety of 3-Hydrazino-6-chloro-indazole: A Technical Guide for Chemical Researchers
For researchers and professionals in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are paramount. Among these, heterocyclic compounds form the backbone of m...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are paramount. Among these, heterocyclic compounds form the backbone of many therapeutic agents. This guide provides an in-depth technical overview of the safety considerations and hazards associated with 3-Hydrazino-6-chloro-indazole, a substituted indazole of interest in medicinal chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from its structural components—6-chloro-1H-indazole and the highly reactive hydrazine moiety—to construct a comprehensive hazard profile and guide for safe laboratory practices.
Understanding the Hazard Profile: A Composite Analysis
In the absence of a dedicated Safety Data Sheet for 3-Hydrazino-6-chloro-indazole, a reliable hazard assessment can be constructed by examining its constituent parts: the 6-chloro-1H-indazole core and the 3-hydrazino functional group. This approach allows for a scientifically grounded understanding of the potential risks.
The indazole ring system itself can exhibit biological activity.[1] The addition of a chloro- group and a highly reactive hydrazino- group significantly influences the compound's toxicological and chemical properties. Hydrazine and its derivatives are well-documented for their systemic toxicity, affecting multiple organ systems including neurological, hematological, pulmonary, dermatologic, and hepatic systems.[2]
This table represents an inferred hazard profile based on the known hazards of 6-chloro-1H-indazole and hydrazine.
The presence of the hydrazine group suggests that 3-Hydrazino-6-chloro-indazole is likely a strong reducing agent and may pose a fire and explosion risk, especially in contact with oxidizing agents.[6]
Prudent Laboratory Practices: A Step-by-Step Protocol for Safe Handling
Given the inferred high toxicity and reactivity, a stringent and proactive approach to handling 3-Hydrazino-6-chloro-indazole is essential. The following protocols are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable.
Hand Protection : Wear double-layered chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Discard gloves immediately if contamination is suspected.
Eye and Face Protection : Use chemical safety goggles and a full-face shield to protect against splashes and sublimation.
Body Protection : A lab coat is mandatory. For operations with a higher risk of splashes or aerosol generation, a chemically resistant apron or suit is recommended.
Respiratory Protection : All handling of solid or solutions of 3-Hydrazino-6-chloro-indazole must be conducted in a certified chemical fume hood. For situations where a fume hood is not feasible or in the case of a significant spill, a full-face respirator with a cartridge appropriate for organic vapors and particulates is required.
Engineering Controls and Work Environment
Ventilation : Always work in a well-ventilated area, with a preference for a chemical fume hood with a face velocity of at least 100 feet per minute.
Designated Area : Establish a designated area for the handling of this compound. This area should be clearly marked with appropriate hazard warnings.
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Keep a spill kit specifically designed for reactive and toxic chemicals nearby.
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is critical.
Evacuation : Evacuate all non-essential personnel from the immediate area.
Containment : If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
Neutralization (for small spills) : For small spills, a solution of calcium hypochlorite can be used to neutralize the hydrazine moiety. However, this should only be performed by trained personnel with appropriate PPE.
Cleanup : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Decontamination : Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
Chemical Reactivity and Storage Considerations
The chemical nature of 3-Hydrazino-6-chloro-indazole dictates specific storage and handling protocols to prevent hazardous reactions.
Incompatible Materials
Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, chlorates), acids, and metals. Hydrazines are known to react violently with these substances.[7]
Storage
Container : Store in a tightly sealed, clearly labeled container.
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and potential reactions with air.
Location : Keep in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secured and accessible only to authorized personnel.[7]
Risk Assessment Workflow
A systematic risk assessment is crucial before commencing any work with 3-Hydrazino-6-chloro-indazole. The following diagram outlines a logical workflow for this process.
Caption: Risk assessment workflow for handling 3-Hydrazino-6-chloro-indazole.
Toxicological Profile: Understanding the Physiological Impact
While specific toxicological data for 3-Hydrazino-6-chloro-indazole is not available, the known effects of hydrazines provide a strong basis for understanding its potential physiological impact.
Hydrazine exposure can lead to a range of adverse health effects, from irritation to severe systemic damage.[1] It is corrosive to the skin, eyes, and respiratory tract.[5] Systemic effects can include damage to the liver, kidneys, and central nervous system.[5] Furthermore, hydrazine is classified as a suspected human carcinogen.[5] The mechanism of hydrazine toxicity is complex and can involve the inhibition of enzymes and the generation of reactive oxygen species.
Conclusion
3-Hydrazino-6-chloro-indazole is a compound that requires careful and informed handling due to the significant hazards associated with its hydrazine functional group and chlorinated heterocyclic core. By adopting the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. A thorough understanding of the potential hazards, coupled with meticulous planning and execution of experiments, is the cornerstone of a strong safety culture in any research and development setting.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine anhydrous. Retrieved from [Link]
Chemical Suppliers. (2015, May 28). SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
PubMed Central. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]
PubChem. (n.d.). 6-chloro-1H-indazole. Retrieved from [Link]
CAS.org. (n.d.). 3-Chloroindazole. Retrieved from [Link]
PubChemLite. (n.d.). 3-chloro-1h-indazole-6-carboxylic acid (C8H5ClN2O2). Retrieved from [Link]
ResearchGate. (2025, August 6). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]
National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Retrieved from [Link]
Pharmacological Potential of 6-Chloro-Indazole Derivatives: A Technical Guide
Executive Summary & Chemical Foundation The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, capable of serving as a bioisostere for indole or purine rings. Among its halogenated deriva...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Foundation
The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, capable of serving as a bioisostere for indole or purine rings. Among its halogenated derivatives, 6-chloro-indazole has emerged as a critical pharmacophore. The specific placement of the chlorine atom at the C6 position imparts unique electronic properties—enhancing lipophilicity (
) for blood-brain barrier (BBB) penetration and providing a halogen-bonding site that often improves selectivity for hydrophobic pockets in target proteins such as Estrogen Receptor Beta (ERβ) and various protein kinases.
This guide analyzes the pharmacological utility of 6-chloro-indazole derivatives, focusing on two primary therapeutic axes: Neuroregeneration (MS Therapy) and Oncology (Kinase Inhibition) .
Structural Rationale: The "Magic Chloro" Effect
In many SAR (Structure-Activity Relationship) campaigns, the C6-chloro substitution outperforms hydrogen, fluorine, or methyl groups.
Metabolic Stability: The C6 position is a common site for oxidative metabolism (hydroxylation) in the parent indazole. Chlorination blocks this metabolic soft spot, extending half-life (
).
Electronic Modulation: The electron-withdrawing inductive effect (-I) of chlorine lowers the pKa of the N1-hydrogen, potentially influencing hydrogen bond donor capability at the active site.
Lipophilicity: Increases ligand lipophilicity, crucial for CNS targets like ERβ in multiple sclerosis.
The most advanced application of 6-chloro-indazole derivatives lies in the treatment of demyelinating diseases like Multiple Sclerosis (MS). Unlike ERα, which is associated with proliferative side effects (e.g., uterine/breast tissue growth), ERβ activation promotes neuroprotection and remyelination without these risks.
Key Candidates: IndCl, K102, and K110
Research from the University of California, Riverside (UCR) and UIUC has identified a series of 6-chloro-indazole ligands that function as highly selective ERβ agonists.
IndCl (Parent): A 6-chloro-indazole core that demonstrated initial efficacy in stimulating oligodendrocyte differentiation.
K102 (IndCl-o-chloro): An optimized analogue with an ortho-chloro substitution on the C3-phenyl ring. It exhibits superior BBB penetrance and dual activity: promoting remyelination and modulating immune responses.
K110 (IndCl-o-methyl): An analogue with an ortho-methyl group, showing similar efficacy in remyelination models (Cuprizone and EAE).
Mechanism of Action: Non-Classical Signaling
These derivatives do not rely solely on classical nuclear transcription. Instead, they activate cytoplasmic ERβ signaling cascades that drive Oligodendrocyte Precursor Cell (OPC) differentiation into mature, myelinating oligodendrocytes.
Key Pathway: ERβ activation
PI3K/Akt/mTOR pathway Upregulation of Myelin Basic Protein (MBP).
Visualization: ERβ Signaling Pathway
The following diagram illustrates the mechanism by which 6-chloro-indazole derivatives (K102) drive remyelination.
Caption: Dual signaling mechanism of K102/K110 promoting OPC differentiation and myelin repair.
Therapeutic Axis II: Kinase Inhibition (Oncology)
Beyond ERβ, the 6-chloro-indazole scaffold acts as a potent ATP-competitive inhibitor for specific kinases. The planar indazole ring mimics the adenine moiety of ATP, while the C6-chlorine occupies hydrophobic back-pockets in the kinase active site.
Casein Kinase 1 Delta (CK1δ)
CK1δ is implicated in circadian rhythm regulation and tumorigenesis (e.g., breast and pancreatic cancers).
SAR Insight: 5,6-dichloro-indazole derivatives show sub-micromolar inhibition (
). The 6-chloro atom is essential for hydrophobic interaction with the kinase hinge region, while 5-substitution fine-tunes the fit.
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is an immune checkpoint target. 6-substituted amino-indazoles have been designed to inhibit IDO1, restoring T-cell activity against tumors.
Compound 36: A 6-amino-indazole derivative (structurally related to the 6-chloro precursor) demonstrated potent anti-proliferative activity (
) in colorectal cancer cells (HCT116) by inducing G2/M cell cycle arrest.[1]
Structure-Activity Relationship (SAR) Map
The following diagram summarizes the impact of substitutions around the indazole core, highlighting the critical role of the C6-position.
Caption: SAR analysis of the 6-chloro-indazole scaffold showing functional zones.
Experimental Protocols
Protocol A: Synthesis of 3-Aryl-6-Chloro-Indazole (K102 Analogue)
This workflow utilizes a Suzuki-Miyaura coupling strategy, robust for generating diverse C3-libraries.
Reagents:
Starting Material: 6-chloro-3-iodo-1H-indazole (commercially available or synthesized via iodination of 6-chloroindazole).
-NMR (look for loss of C3-I signal and appearance of aromatic protons) and HRMS.
Protocol B: In Vitro ERβ Binding Competency
To verify the affinity of synthesized derivatives.
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10% glycerol, 2 mM DTT, 1 mg/mL BSA.
Ligand Preparation: Dissolve K102 analogues in DMSO.
Incubation: Incubate Recombinant Human ERβ LBD (Ligand Binding Domain) with
-Estradiol (1 nM) and varying concentrations of test compound ( to M) for 2 hours at 4°C.
Separation: Separate bound from free radioligand using hydroxyapatite or dextran-coated charcoal.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and .
Target Criteria:
for ERβ with -fold selectivity over ERα.
Summary Data Table
Compound
Structure Core
C3-Substituent
Target
Primary Indication
Status
IndCl
6-Chloro-indazole
Phenyl
ERβ
Multiple Sclerosis
Preclinical (Lead)
K102
6-Chloro-indazole
o-Chlorophenyl
ERβ
Multiple Sclerosis
Preclinical (Optimized)
K110
6-Chloro-indazole
o-Methylphenyl
ERβ
Multiple Sclerosis
Preclinical (Backup)
Cmpd 22
5,6-Dichloro-indazole
(Variable Amide)
CK1δ
Oncology
Discovery
Cmpd 36
6-Amino-indazole*
(Variable)
IDO1
Colorectal Cancer
Discovery
*Note: Cmpd 36 is a 6-amino derivative included for SAR context regarding the C6 position.
References
Tiwari-Woodruff, S., et al. (2025).[2][3] Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery.[2][3][4][5] Nature Scientific Reports. Link
Katzenellenbogen, J. A., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports.[5] Link
Cadenza Bio. (2025). Cadenza Bio Announces Peer-Reviewed Study Showing Oral, Brain-Penetrant ERβ Ligands Drive Remyelination. FirstWord Pharma. Link
Mishra, B., et al. (2024). Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling. Future Journal of Pharmaceutical Sciences. Link
MDPI Pharmaceuticals. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Link
Solubility Profile of 3-Hydrazino-6-chloro-indazole: A Methodological Whitepaper for Water vs. DMSO
An In-Depth Technical Guide for Researchers Abstract The successful application of any bioactive compound in research and development hinges on a thorough understanding of its physicochemical properties, with solubility...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Abstract
The successful application of any bioactive compound in research and development hinges on a thorough understanding of its physicochemical properties, with solubility being paramount. 3-Hydrazino-6-chloro-indazole is a heterocyclic compound of interest, likely serving as a crucial building block in medicinal chemistry and drug discovery. Its utility in screening campaigns, synthetic reactions, and biological assays is directly governed by its ability to dissolve in appropriate solvents. This guide provides a comprehensive framework for determining and interpreting the solubility profile of 3-Hydrazino-6-chloro-indazole, with a specific focus on two commonly used solvents: Water and Dimethyl Sulfoxide (DMSO). Rather than presenting pre-existing data, this whitepaper empowers researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols required to generate a robust and reliable solubility profile in their own laboratories.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature and pressure, is a non-negotiable parameter in drug discovery and development.[1] Poor aqueous solubility can severely limit oral bioavailability, compromise the quality of in vitro assay data, and create significant formulation challenges.[2] Conversely, high solubility in an organic solvent like DMSO is essential for compound storage, high-throughput screening (HTS), and as a starting point for many biological experiments.[3][4]
3-Hydrazino-6-chloro-indazole presents a unique structural combination:
Indazole Core: A bicyclic aromatic system that contributes to the molecule's rigidity and hydrophobicity.
Chloro Group: A halogen substituent that typically increases lipophilicity and reduces aqueous solubility.
Hydrazino Group (-NHNH2): A polar functional group capable of acting as both a hydrogen bond donor and acceptor, which can enhance solubility in polar solvents.
This juxtaposition of hydrophobic and hydrophilic moieties suggests a complex solubility behavior that necessitates empirical determination. This guide will focus on two distinct but complementary types of solubility measurement: Thermodynamic and Kinetic solubility.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
Understanding the distinction between thermodynamic and kinetic solubility is crucial for designing experiments and correctly interpreting the results.
Thermodynamic Solubility: This is the true, equilibrium solubility of a compound in a saturated solution.[2] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (typically 16-72 hours) until the concentration of the dissolved compound in the supernatant is constant.[5] This value is independent of the dissolution rate and is a critical parameter for late-stage preclinical development.[3] The most common method for its determination is the Shake-Flask Method .[1]
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[3][5] It is a non-equilibrium measurement that reflects the compound's tendency to precipitate out of a supersaturated solution.[1][6] Because it is fast and requires minimal compound, kinetic solubility is widely used in the early stages of drug discovery for high-throughput screening.[3][6]
Physicochemical Analysis and Solubility Prediction
Based on the structure of 3-Hydrazino-6-chloro-indazole, we can make informed predictions about its solubility:
In Water: The presence of the polar hydrazino group, which can form hydrogen bonds with water, suggests some degree of aqueous solubility. However, the larger, nonpolar indazole ring and the hydrophobic chloro-substituent will significantly counteract this effect. Therefore, the compound is predicted to have low to moderate aqueous solubility . The pH of the aqueous medium will also be a critical factor; the basic hydrazino group may become protonated at acidic pH, potentially increasing solubility.
In DMSO: DMSO is a highly polar aprotic solvent.[7] It is an excellent hydrogen bond acceptor and can effectively solvate a wide range of organic molecules.[7] It can disrupt the crystal lattice forces of the solid compound and form strong interactions with the solute. Given its ability to dissolve both polar and non-polar compounds, 3-Hydrazino-6-chloro-indazole is predicted to have high solubility in DMSO .[4]
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating by incorporating appropriate controls and precise analytical quantification.
This protocol establishes the equilibrium solubility and represents the gold standard for accurate solubility measurement.[1][2]
Scientist's Note: The goal here is to achieve a true equilibrium between the undissolved solid and the saturated solution. This requires sufficient time and agitation. Using HPLC-UV for quantification provides high selectivity and accuracy.[2]
Step-by-Step Methodology:
Preparation: Add an excess amount of solid 3-Hydrazino-6-chloro-indazole (e.g., 2-5 mg) to a clean glass vial. Rationale: Ensuring an excess of solid is crucial for achieving saturation.
Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent (Water or DMSO) to the vial.
Equilibration: Seal the vial and place it on a vial roller or orbital shaker at a controlled ambient temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours.[6] Rationale: Extended incubation ensures the system reaches thermodynamic equilibrium.
Phase Separation: After incubation, allow the vials to stand undisturbed for 1-2 hours to let the undissolved solid settle.
Filtration/Centrifugation: Carefully aspirate the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant. Rationale: This step is critical to ensure that only dissolved compound is measured.
Quantification (HPLC-UV):
Prepare a series of calibration standards of known concentrations using a stock solution of the compound in an appropriate solvent (e.g., DMSO or Acetonitrile).
Dilute the filtered supernatant with the mobile phase to fall within the range of the calibration curve.
Analyze the standards and the diluted sample by HPLC-UV at the compound's λmax.
Calculate the concentration of the dissolved compound in the original supernatant by back-calculation from the calibration curve, accounting for the dilution factor. The result is reported in µg/mL or mM.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, structured table to facilitate comparison.
Parameter
Water
DMSO
Thermodynamic Solubility (µg/mL)
Experimental Value
Experimental Value
Thermodynamic Solubility (mM)
Calculated Value
Calculated Value
Kinetic Solubility (µM) @ pH 7.4
Experimental Value
N/A
Observations
e.g., Clear solution, precipitate
e.g., Dissolves readily
Interpreting the Results:
Water vs. DMSO: As predicted, the thermodynamic solubility in DMSO is expected to be several orders of magnitude higher than in water. The high value in DMSO confirms its suitability as a solvent for creating concentrated stock solutions for screening and long-term storage.
Aqueous Solubility: The thermodynamic solubility in water provides a baseline for understanding the compound's intrinsic ability to dissolve in a physiological context. The kinetic solubility value is often more relevant for in vitro assays, indicating the concentration at which the compound might start to precipitate under assay conditions, potentially leading to artifacts. [2]If the kinetic solubility is significantly lower than the concentrations used in biological assays, results should be interpreted with caution.
Conclusion
Determining the solubility profile of 3-Hydrazino-6-chloro-indazole in both water and DMSO is a foundational step for its use in any research or drug discovery program. By employing the robust thermodynamic (shake-flask) and kinetic (DMSO-dilution) protocols detailed in this guide, researchers can generate reliable, publication-quality data. This empirical data will supersede theoretical predictions and provide the critical insights needed to design meaningful experiments, avoid assay artifacts, and make informed decisions about the compound's future development trajectory.
References
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec Website. [Link]
Al-Ostoot, F. H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro-Sundia Website. [Link]
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from NIH.gov. [Link]
PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from National Center for Biotechnology Information. [Link]
R, A., et al. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. [Link]
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from Gaylord Chemical Website. [Link]
3-Hydrazino-6-chloro-indazole: A Linchpin Scaffold for Kinase Inhibitor Discovery
This technical guide details the utility, synthesis, and application of 3-Hydrazino-6-chloro-indazole (3H6CI) in modern drug discovery.[1][2] Executive Summary 3-Hydrazino-6-chloro-indazole (CAS: Analogous derivatives of...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the utility, synthesis, and application of 3-Hydrazino-6-chloro-indazole (3H6CI) in modern drug discovery.[1][2]
Executive Summary
3-Hydrazino-6-chloro-indazole (CAS: Analogous derivatives often ~100-200 MW range) represents a "privileged structure" in medicinal chemistry.[1][2] It serves as a bifunctional building block, combining the hydrogen-bond donor/acceptor properties of the indazole core with the high nucleophilic reactivity of the hydrazine moiety.[1][2]
Its primary utility lies in its role as a precursor to fused tricyclic systems—specifically pyrazolo[1,5-b]indazoles and [1,2,4]triazino[4,3-b]indazoles —which are bioisosteres of ATP and frequently targeted against kinases (e.g., VEGFR, CDK, ERK) and GPCRs.[1] The 6-chloro substituent is critical: it modulates lipophilicity (LogP), blocks metabolic oxidation at the C6 position, and offers a handle for late-stage cross-coupling (Suzuki-Miyaura) to expand SAR (Structure-Activity Relationship) libraries.[1][2]
Solvent: Ethanol or n-Butanol (high boiling point required for difficult substrates).[1][2]
Step-by-Step Protocol:
Charge: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,6-dichloro-1H-indazole (10 mmol) in n-butanol (50 mL).
Addition: Add hydrazine hydrate (100 mmol, 10 equiv) dropwise. Note: Excess hydrazine is crucial to prevent the formation of bis-indazole byproducts.[1][2]
Reflux: Heat the mixture to reflux (118 °C) for 12–24 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1][2] The starting material spot (Rf ~0.[1][2]6) should disappear, replaced by a lower Rf spot (amine/hydrazine).[1]
Workup: Cool to room temperature. The product often precipitates as a solid.[1][2]
If solid forms: Filter and wash with cold ethanol and diethyl ether.[1][2]
If solution remains: Concentrate in vacuo to ~10 mL, pour into ice water, and filter the resulting precipitate.[1]
Purification: Recrystallize from ethanol/water if necessary.
Characterization: Confirm structure via
H NMR (DMSO-d). Look for the disappearance of the C3-Cl signal and appearance of hydrazine protons () around 4.0–9.0 ppm (broad).[1][2]
The condensation of 3H6CI with 1,3-diketones yields pyrazolo[1,5-b]indazoles.[1][2] This tricyclic core mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinase enzymes.[1]
Mechanism: Acid-catalyzed condensation followed by dehydration.[1][2]
-haloketones or 1,2-dicarbonyls yields triazino-fused systems, often explored for anti-tubercular (InhA inhibition) and anti-inflammatory activity.[1][2]
Pathway C: Schiff Base (Hydrazone) Libraries
Reaction with diverse aldehydes creates a library of hydrazones.[1][2] These are valuable for "fragment-based drug discovery" (FBDD) to probe sub-pockets in enzymes.[1][2]
Visualizing the Synthetic Workflow
The following diagram illustrates the transformation of the building block into high-value pharmacological scaffolds.
Caption: Divergent synthesis pathways from 3-hydrazino-6-chloro-indazole to bioactive tricyclic scaffolds.
Hydrazine Toxicity: The starting material (hydrazine) is a potent carcinogen and skin sensitizer.[1] All reactions must be performed in a fume hood.[1][2]
Building Block Hazards: 3-Hydrazinoindazoles are potential skin sensitizers.[1][2][3] Handle with nitrile gloves and eye protection.[1][2]
Stability: Hydrazines can oxidize to azo compounds upon prolonged air exposure.[1][2] Store under inert gas (Nitrogen/Argon) at -20 °C.
References
Synthesis of 3-Hydrazinoindazoles
Title: "An efficient route to substituted 1-aryl-1H-indazoles and their hydrazine derivatives."[1][2]
Source:ResearchGate / European Journal of Organic Chemistry[1]
URL:
Kinase Inhibitor Applications (Indazole Scaffold)
Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[1][2]
Application Notes & Protocols: Microwave-Assisted Synthesis of Bioactive Heterocycles from 3-Hydrazino-6-chloro-indazole
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the microwave-assisted synthesis of novel heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the microwave-assisted synthesis of novel heterocyclic compounds derived from 3-hydrazino-6-chloro-indazole. This document emphasizes the principles of green chemistry, offering rapid, efficient, and scalable methods for generating libraries of potential therapeutic agents.
Introduction: The Strategic Importance of the Indazole Scaffold and Microwave Synthesis
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several FDA-approved drugs, such as pazopanib and axitinib, feature the indazole core, highlighting its therapeutic significance.[4] The functionalization of the indazole ring system, particularly through the versatile hydrazino group at the 3-position, opens up a vast chemical space for the exploration of new drug candidates. The 6-chloro substituent on the indazole ring provides a useful handle for further synthetic modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Conventional methods for the synthesis of heterocyclic compounds often require long reaction times, harsh conditions, and the use of hazardous solvents, leading to low yields and significant waste generation.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates chemical reactions, often leading to higher yields and purer products.[6][7] This technology utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.[6] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which efficiently transfer energy to the reacting molecules.[6] This rapid and localized heating can overcome high activation energy barriers, making previously challenging transformations more accessible.[8]
This application note will focus on the utility of 3-hydrazino-6-chloro-indazole as a key building block for the microwave-assisted synthesis of pyrazole and triazole derivatives, two classes of heterocycles with significant pharmacological importance.
Core Principles of Microwave-Assisted Synthesis with 3-Hydrazino-6-chloro-indazole
The hydrazine moiety of 3-hydrazino-6-chloro-indazole is a potent binucleophile, making it an ideal starting point for cyclocondensation reactions. The general workflow for the synthesis of derivatives from this precursor involves the reaction of the hydrazino group with suitable electrophilic partners, followed by a microwave-promoted cyclization to form the desired heterocyclic ring system.
Caption: General workflow for microwave-assisted synthesis.
Application Protocol: Microwave-Assisted Synthesis of 6-Chloro-indazolyl-pyrazoles
The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and highly effective method for the preparation of pyrazoles.[9][10] Microwave irradiation significantly accelerates this reaction, often reducing reaction times from hours to minutes.[11]
Rationale and Mechanistic Insight
The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration under microwave heating to afford the aromatic pyrazole ring. The choice of solvent is crucial; polar solvents that efficiently absorb microwave energy, such as ethanol or dimethylformamide (DMF), are typically preferred.
Caption: Reaction mechanism for pyrazole synthesis.
In a 10 mL microwave reaction vessel, combine 3-hydrazino-6-chloro-indazole (1 mmol), the 1,3-dicarbonyl compound (1.1 mmol), and absolute ethanol (3 mL).
Add a catalytic amount of glacial acetic acid (1-2 drops).
Seal the vessel and place it in the microwave reactor.
Irradiate the reaction mixture at a constant temperature of 120 °C for 10-15 minutes. The power can be adjusted to maintain the target temperature.
After the reaction is complete, cool the vessel to room temperature.
The resulting precipitate can be collected by filtration.
Wash the solid with cold ethanol and dry under vacuum.
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Data Presentation: Representative Reaction Parameters
1,3-Dicarbonyl Compound
Solvent
Temperature (°C)
Time (min)
Typical Yield (%)
Acetylacetone
Ethanol
120
10
85-95
Ethyl acetoacetate
Ethanol
120
15
80-90
Dibenzoylmethane
DMF
140
15
75-85
Application Protocol: Microwave-Assisted Synthesis of 6-Chloro-indazolyl-triazoles
The synthesis of 1,2,4-triazole derivatives can be achieved through the reaction of hydrazines with various reagents, such as isothiocyanates, followed by cyclization.[12][13] Microwave irradiation can facilitate both the initial condensation and the subsequent cyclization in a one-pot fashion, providing a rapid entry to this important class of heterocycles.[13]
Rationale and Mechanistic Insight
The reaction of 3-hydrazino-6-chloro-indazole with an isothiocyanate will form a thiosemicarbazide intermediate. Under microwave irradiation, this intermediate undergoes intramolecular cyclization with the loss of hydrogen sulfide to yield the corresponding triazole derivative. The use of a high-boiling polar solvent like DMF is often beneficial for this transformation.
Caption: Reaction mechanism for triazole synthesis.
To a 10 mL microwave reaction vessel, add 3-hydrazino-6-chloro-indazole (1 mmol), the substituted isothiocyanate (1.1 mmol), and DMF (3 mL).
Add potassium carbonate (1.5 mmol) to the mixture.
Seal the vessel and place it in the microwave reactor.
Irradiate the reaction mixture at a constant temperature of 150 °C for 20-30 minutes.
After cooling, pour the reaction mixture into ice-cold water.
Collect the precipitated solid by filtration.
Wash the solid with water and then with a small amount of cold ethanol.
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Data Presentation: Representative Reaction Parameters
Isothiocyanate
Solvent
Temperature (°C)
Time (min)
Typical Yield (%)
Phenyl isothiocyanate
DMF
150
20
80-90
Allyl isothiocyanate
DMF
140
25
75-85
Ethyl isothiocyanate
DMF
150
30
70-80
Formation of Schiff Base Intermediates
The reaction of 3-hydrazino-6-chloro-indazole with various aldehydes or ketones under microwave irradiation can rapidly produce Schiff base intermediates.[4] These hydrazones are often stable compounds themselves, but can also serve as precursors for further cyclization reactions to generate a wider variety of heterocyclic systems.
General Protocol for Schiff Base Synthesis
In a microwave reaction vessel, dissolve 3-hydrazino-6-chloro-indazole (1 mmol) and the desired aldehyde or ketone (1.1 mmol) in ethanol (3 mL).
Add a catalytic amount of glacial acetic acid (1 drop).
Seal the vessel and irradiate at 100 °C for 5-10 minutes.
Cool the reaction to room temperature, and the product will typically precipitate.
Collect the solid by filtration, wash with cold ethanol, and dry.
Conclusion and Future Perspectives
Microwave-assisted synthesis offers a robust and efficient platform for the derivatization of 3-hydrazino-6-chloro-indazole, enabling the rapid generation of libraries of pyrazole and triazole derivatives. These protocols demonstrate significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The continued exploration of microwave-assisted reactions with this versatile building block holds great promise for the discovery of novel drug candidates with diverse therapeutic applications.
References
Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (n.d.). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Retrieved from [Link]
Chabukswar, A., Kuchekar, B., Lokhande, P., Tryambake, M., Sangshetti, J., Pagare, B., & kadam, P. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(5), 654-657. Retrieved from [Link]
(n.d.). Synthesis of pyrazole derivatives via the microwave reaction of.... ResearchGate. Retrieved from [Link]
(2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Retrieved from [Link]
(n.d.). Microwave accelerated synthesis of isoxazole hydrazide inhibitors of the system xc− transporter: Initial homology model. PubMed Central. Retrieved from [Link]
(n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Retrieved from [Link]
(n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Retrieved from [Link]
Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Retrieved from [Link]
(n.d.). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. IJSDR. Retrieved from [Link]
Khandave, P., Pingale, R., Chaudhary, P., Shah, K., Pande, S., Shah, S., & Dambale, D. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2). Retrieved from [Link]
(2015). Microwave-assisted synthesis of novel 8-chloro-[5][12][13]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry. Retrieved from [Link]
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. Retrieved from [Link]
Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [Link]
(n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Retrieved from [Link]
(2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
(n.d.). Microwave assisted synthesis of triazoles. ResearchGate. Retrieved from [Link]
(n.d.). NOTE Microwave Assisted Synthesis of Some New Schiff's Bases. Retrieved from [Link]
(2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. Retrieved from [Link]
(n.d.). Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials. PubMed Central. Retrieved from [Link]
(n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Retrieved from [Link]
(n.d.). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. Retrieved from [Link]
(2025). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. Retrieved from [Link]
(n.d.). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Retrieved from [Link]
(n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. R Discovery. Retrieved from [Link]
(n.d.). MICROWAVE ASSISTED SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF SOME NOVEL SCHIFF BASES OF CARPROFEN HYDRAZIDE. Semantic Scholar. Retrieved from [Link]
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-Hydrazino-6-chloro-indazole
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Pyrazolyl-Indazoles The indazole core is a privileged scaffold in med...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Pyrazolyl-Indazoles
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. When functionalized with a pyrazole moiety, the resulting pyrazolyl-indazole derivatives exhibit a broad spectrum of biological activities, making them highly valuable targets in drug discovery programs.[1] The synthesis of these hybrid molecules often leverages the reactivity of hydrazino-indazoles as key building blocks. This guide provides detailed protocols and mechanistic insights for the preparation of pyrazole derivatives starting from 3-hydrazino-6-chloro-indazole, a readily accessible precursor. The methodologies described herein are primarily based on the classical Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[2][3]
Mechanistic Rationale: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] The reaction typically proceeds under acidic or thermal conditions. The generally accepted mechanism involves a series of nucleophilic attacks and dehydration steps, culminating in the formation of the aromatic pyrazole ring.
Step-by-Step Mechanism:
Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal.
Dehydration to form a Hydrazone: The hemiaminal readily loses a molecule of water to form a more stable hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
Second Dehydration and Aromatization: Another molecule of water is eliminated, leading to the formation of the stable, aromatic pyrazole ring.
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Regioselectivity with Unsymmetrical Dicarbonyls
When an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or benzoylacetone) is used, the formation of two possible regioisomers is possible. The regiochemical outcome is influenced by several factors, including:
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. The more electrophilic carbonyl is typically attacked first by the terminal nitrogen of the hydrazine.
Steric Hindrance: Steric bulk around the carbonyl groups can influence the site of the initial nucleophilic attack.
Reaction Conditions: The choice of solvent and catalyst (acidic or basic) can also impact the regioselectivity.[2]
For arylhydrazines, such as 3-hydrazino-6-chloro-indazole, the initial attack generally occurs at the more reactive (less sterically hindered and more electrophilic) carbonyl group. For instance, in the reaction with ethyl acetoacetate, the ketone carbonyl is more electrophilic than the ester carbonyl, leading to a predictable major regioisomer.
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of pyrazole derivatives from 3-hydrazino-6-chloro-indazole.
Protocol 1: Synthesis of 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indazole
This protocol describes the reaction of 3-hydrazino-6-chloro-indazole with acetylacetone (a symmetrical 1,3-dicarbonyl compound).
Materials and Reagents:
3-Hydrazino-6-chloro-indazole
Acetylacetone (2,4-pentanedione)
Ethanol
Glacial Acetic Acid (catalyst)
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Heating mantle and magnetic stirrer
Recrystallization solvents (e.g., ethanol)
Experimental Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydrazino-6-chloro-indazole (1.0 eq) in ethanol.
To this solution, add acetylacetone (1.1 eq).
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
After completion, allow the reaction mixture to cool to room temperature.
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
Collect the solid product by vacuum filtration and wash with cold ethanol.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indazole.
¹H NMR: Expect signals for the two methyl groups on the pyrazole ring, a singlet for the pyrazole C4-H, and signals corresponding to the protons on the indazole ring.
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3100-3300), C=N stretching (around 1600), and C-Cl stretching.[4][5]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight. The fragmentation pattern may show characteristic losses of small molecules.[6]
Caption: Workflow for the synthesis of 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indazole.
Protocol 2: Synthesis of 6-chloro-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1H-indazole and its Tautomer
This protocol details the reaction with ethyl acetoacetate, an unsymmetrical β-ketoester. The product exists in tautomeric forms (a pyrazolone and a hydroxypyrazole).
Materials and Reagents:
3-Hydrazino-6-chloro-indazole
Ethyl acetoacetate
Ethanol
Glacial Acetic Acid (catalyst)
Experimental Procedure:
Follow the same general procedure as in Protocol 1, substituting acetylacetone with ethyl acetoacetate (1.1 eq).
The reaction is typically refluxed for 4-6 hours.
Work-up and purification are similar to Protocol 1.
Discussion of Regioselectivity:
In the reaction with ethyl acetoacetate, the ketone carbonyl is more reactive towards nucleophilic attack than the ester carbonyl. Therefore, the initial attack of the 3-hydrazino-6-chloro-indazole is expected to occur at the ketone carbonyl, leading to the formation of 6-chloro-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1H-indazole as the major regioisomer.
¹H NMR: The spectrum may be complex due to the presence of tautomers. Expect signals for the methyl group, the methylene protons of the pyrazolone ring, and the indazole protons. The presence of the hydroxypyrazole tautomer would show a characteristic OH proton signal.
IR (KBr, cm⁻¹): A strong carbonyl (C=O) absorption band around 1650-1700 cm⁻¹ would indicate the presence of the pyrazolone tautomer. A broad O-H stretch would be present for the hydroxypyrazole tautomer.
Mass Spectrometry (MS): The mass spectrum should confirm the molecular weight of the product.
Caption: Workflow for the synthesis of the pyrazolone derivative.
General Considerations and Further Applications
The protocols described above can be adapted for a variety of other 1,3-dicarbonyl compounds to generate a library of pyrazolyl-indazole derivatives. For example:
Benzoylacetone: Reaction with benzoylacetone would be expected to yield a mixture of regioisomers: 6-chloro-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-indazole and 6-chloro-3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1H-indazole. The ratio of these products would depend on the reaction conditions.
Dibenzoylmethane: As a symmetrical diketone, this would lead to a single product: 6-chloro-3-(3,5-diphenyl-1H-pyrazol-1-yl)-1H-indazole.
It is recommended to perform small-scale pilot reactions to optimize conditions and determine the regioselectivity when using new unsymmetrical 1,3-dicarbonyl compounds.
Safety Precautions
3-Hydrazino-6-chloro-indazole and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood.
Reactions should be performed with appropriate care, especially when heating flammable solvents.
References
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
El-Sayed, N. N. E. (2012). Synthesis and Reactions of some New Indazole Derivatives with Expected Biological Activity. PhD Thesis, Faculty of Science, Cairo University.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Ather, A., Masood, N., Ibrar, A., Siddiqui, H. L., & Ahmad, S. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2493. [Link]
Al-Zaydi, K. M. (2008). Synthesis and biological evaluation of some new pyrazole, pyrazolyl-thiazole, and pyrazolyl-1, 3, 4-thiadiazole derivatives.
Faria, J. V., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2(10), 7115-7126. [Link]
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
Gürsoy, E., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-substituted-5-(3,4,5-trimethoxyphenyl)-2-pyrazoline derivatives. European journal of medicinal chemistry, 38(6), 633-639.
Silva, A. M., & Pinto, D. C. (2015). Recent advances in the synthesis of indazoles. European Journal of Organic Chemistry, 2015(19), 4111-4139.
Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 5, 2026, from [Link]
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 5, 2026, from [Link]
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved February 5, 2026, from [Link]
Bioorganic & Medicinal Chemistry Letters. (2020). 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. 30(23), 127548. [Link]
Application Notes and Protocols for the Scalable Synthesis of 3-Hydrazino-6-chloro-indazole
Introduction: The Significance of 3-Hydrazino-6-chloro-indazole in Medicinal Chemistry 3-Hydrazino-6-chloro-indazole is a crucial heterocyclic building block in the landscape of modern drug discovery and development. The...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 3-Hydrazino-6-chloro-indazole in Medicinal Chemistry
3-Hydrazino-6-chloro-indazole is a crucial heterocyclic building block in the landscape of modern drug discovery and development. The indazole scaffold is a privileged structure, appearing in numerous biologically active compounds, and the specific substitution pattern of a hydrazino group at the 3-position and a chlorine atom at the 6-position imparts unique physicochemical properties that are highly sought after for the synthesis of targeted therapeutics. This intermediate is particularly valuable for the generation of libraries of potential kinase inhibitors and other signaling pathway modulators. The development of a robust, scalable, and economically viable synthetic route is therefore of paramount importance to facilitate the rapid and efficient production of novel drug candidates.
This application note provides a comprehensive guide to a scalable two-step synthesis of 3-Hydrazino-6-chloro-indazole, designed for researchers and process chemists in the pharmaceutical industry. The described methodology emphasizes operational simplicity, the use of readily available starting materials, and purification strategies amenable to large-scale production.
Synthetic Strategy: A Two-Step Approach to 3-Hydrazino-6-chloro-indazole
The most logical and scalable approach to 3-Hydrazino-6-chloro-indazole involves a two-step sequence, beginning with the synthesis of a key intermediate, 3,6-dichloro-1H-indazole, followed by a selective nucleophilic aromatic substitution (SNAr) with hydrazine.
Step 1: Synthesis of 3,6-dichloro-1H-indazole via Diazotization and Cyclization
The initial step focuses on the construction of the 3,6-dichloro-1H-indazole core. While several methods exist for indazole synthesis, a scalable and cost-effective route begins with the diazotization of the readily available 2,5-dichloroaniline. The resulting diazonium salt is a versatile intermediate that can undergo intramolecular cyclization to form the indazole ring system. This method avoids the use of expensive transition metal catalysts and offers a straightforward path to the desired chlorinated indazole.
Step 2: Selective Hydrazinolysis of 3,6-dichloro-1H-indazole
The second step leverages the differential reactivity of the two chlorine atoms on the indazole ring. The chlorine atom at the 3-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electron-withdrawing effect of the pyrazole ring. This allows for a selective substitution with hydrazine, yielding the desired 3-Hydrazino-6-chloro-indazole. This reaction is typically carried out using hydrazine hydrate in a suitable solvent.
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic scheme for 3-Hydrazino-6-chloro-indazole.
Detailed Experimental Protocols
Part 1: Synthesis of 3,6-dichloro-1H-indazole
Rationale: This procedure is adapted from established diazotization protocols for dichloroanilines[1][2][3]. The use of a sulfuric acid and acetic acid co-solvent system enhances the solubility of the aniline salt and the resulting diazonium species, facilitating a clean and complete reaction.
Materials and Equipment:
2,5-Dichloroaniline
Concentrated Sulfuric Acid (98%)
Glacial Acetic Acid
Sodium Nitrite (NaNO₂)
Ice
Large reaction vessel equipped with mechanical stirring, a thermometer, and an addition funnel.
Filtration apparatus
Protocol:
Preparation of the Diazotization Medium: In a reaction vessel, carefully add concentrated sulfuric acid (2.5 equivalents) to glacial acetic acid (5-10 volumes relative to the aniline) while cooling in an ice/water bath to maintain an internal temperature below 20 °C.
Formation of the Aniline Salt: Slowly add 2,5-dichloroaniline (1.0 equivalent) to the cooled acid mixture with vigorous stirring. Maintain the temperature below 25 °C. Stir the resulting slurry for 30 minutes to ensure complete salt formation.
Diazotization: Cool the suspension to 0-5 °C. Prepare a solution of sodium nitrite (1.05 equivalents) in water (2-3 volumes). Add the sodium nitrite solution dropwise to the aniline suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. The completion of the diazotization can be monitored by testing a small aliquot with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).
Cyclization and Isolation: The in-situ formed diazonium salt will undergo cyclization. The reaction mixture is then carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to afford crude 3,6-dichloro-1H-indazole.
Purification (Optional but Recommended for Scalability): For high purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or toluene.
Table 1: Representative Reaction Parameters for the Synthesis of 3,6-dichloro-1H-indazole
Parameter
Value
Starting Material
2,5-Dichloroaniline
Key Reagents
NaNO₂, H₂SO₄, Acetic Acid
Temperature
0-5 °C
Reaction Time
2-3 hours
Typical Yield
75-85%
Purification
Recrystallization
Visualizing the Workflow for Part 1
Figure 2: Step-by-step workflow for the synthesis of 3,6-dichloro-1H-indazole.
Part 2: Synthesis of 3-Hydrazino-6-chloro-indazole
Rationale: This procedure is based on the principles of nucleophilic aromatic substitution on chloro-substituted heterocycles with hydrazine[4][5][6]. The reaction conditions are optimized for selectivity and ease of product isolation on a large scale.
Materials and Equipment:
3,6-dichloro-1H-indazole
Hydrazine Hydrate (80-100%)
Ethanol or Isopropanol
Reaction vessel with a reflux condenser, mechanical stirrer, and thermometer.
Filtration apparatus
Protocol:
Reaction Setup: To a reaction vessel, add 3,6-dichloro-1H-indazole (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol (5-10 volumes).
Addition of Hydrazine: With stirring, add hydrazine hydrate (3-5 equivalents) to the suspension.
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or LC-MS.
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.
Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol or water to remove excess hydrazine and other impurities.
Drying: Dry the purified 3-Hydrazino-6-chloro-indazole under vacuum at a temperature not exceeding 50 °C to obtain the final product as a stable solid.
Table 2: Representative Reaction Parameters for the Synthesis of 3-Hydrazino-6-chloro-indazole
Parameter
Value
Starting Material
3,6-dichloro-1H-indazole
Key Reagent
Hydrazine Hydrate
Solvent
Ethanol or Isopropanol
Temperature
Reflux (80-90 °C)
Reaction Time
4-8 hours
Typical Yield
80-90%
Purification
Precipitation and washing
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through standard analytical techniques.
Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the consumption of starting materials and the formation of the product in both steps.
Product Characterization: The identity and purity of the intermediate and the final product should be confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight.
Melting Point Analysis: As an indicator of purity.
HPLC: To determine the final purity profile.
Consistent results across multiple batches, when analyzed by these methods, will validate the robustness and reproducibility of this synthetic route.
Conclusion
The two-step synthesis of 3-Hydrazino-6-chloro-indazole presented in this application note provides a scalable and efficient method for the production of this valuable intermediate. By utilizing readily available starting materials and straightforward reaction conditions, this protocol is well-suited for implementation in both research and industrial settings. The detailed procedures and analytical checkpoints ensure a high degree of control and reproducibility, facilitating the reliable supply of 3-Hydrazino-6-chloro-indazole for drug discovery programs.
References
El-Sattar, N. A., El-Mekabaty, A., & El-Sherief, H. A. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38765-38780. [Link]
Li, X., et al. (2019). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 55(74), 11135-11138. [Link]
Wang, X., et al. (2020). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 18(3), 465-469. [Link]
Patel, H., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 784-796. [Link]
Grote, T., et al. (2015). Processes for the diazotization of 2,5-dichloroanilines.
Sisko, J., et al. (2011). Method of synthesizing 1H-indazole compounds.
ResearchGate. (2011). Efficient and Scalable Synthesis of 3,5,7-Trisubstituted 1 H -Indazoles as Potent IKK2 Inhibitors. [Link]
Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 34883-34894. [Link]
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
ResearchGate. (2008). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. [Link]
Katritzky, A. R., et al. (2004). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 69(1), 217-220. [Link]
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. [Link]
Goya, P., et al. (1984). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 615-618. [Link]
US EPA. (n.d.). 6-Chloro-1H-indazol-3-amine - Exposure. [Link]
Grote, T., et al. (2015). Processes for the diazotization of 2,5-dichloroanilines.
Baxter, C. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]
Arches. (n.d.). Investigations into the synthesis of Indazole. [Link]
Ibrahim, I. T., & Al-Ahmary, K. M. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(1). [Link]
Technical Disclosure Commons. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]
Grote, T., et al. (2016). Method for diazotizing 2,5-dichloroaniline.
Technical Support Center: Synthesis of 3-Hydrazino-6-chloro-indazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydrazino-6-chloro-indazole. As a crucial building block in medicinal chemistry, opti...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydrazino-6-chloro-indazole. As a crucial building block in medicinal chemistry, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to directly tackle problems you may encounter.
Low or No Yield of 3-Hydrazino-6-chloro-indazole
Question: My final product yield is consistently low, or the reaction fails entirely. What are the likely causes and how can I improve it?
Answer: Low yield in this two-step synthesis—diazotization of 6-chloro-1H-indazol-3-amine followed by reduction—can stem from several factors. A systematic approach to troubleshooting is essential.
1. Incomplete Diazotization: The formation of the diazonium salt is critical and highly sensitive to reaction conditions.
Underlying Cause: Insufficiently acidic conditions or incorrect temperature control can lead to incomplete diazotization. Nitrous acid, generated in situ from sodium nitrite and a strong acid, is unstable at higher temperatures.[1][2]
Solution:
Temperature Control: Maintain the reaction temperature strictly between 0-5 °C. Use an ice-salt bath for efficient cooling.
Acid Concentration: Ensure a sufficient excess of a strong mineral acid like hydrochloric acid. This maintains the pH and ensures the complete conversion of the amine to its salt, which then reacts with nitrous acid.[3]
Slow Addition of Sodium Nitrite: Add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. This prevents localized overheating and decomposition of nitrous acid.
2. Decomposition of the Diazonium Salt: Aryl diazonium salts, while more stable than their aliphatic counterparts, can decompose, especially with warming.[4][5]
Underlying Cause: Allowing the reaction mixture to warm up before the reduction step will lead to the decomposition of the diazonium salt, often forming phenols and other byproducts.
Solution: Proceed to the reduction step immediately after the diazotization is complete without allowing the reaction mixture to warm up.
3. Inefficient Reduction: The choice and handling of the reducing agent are pivotal for a high-yield conversion of the diazonium salt to the hydrazine.
Underlying Cause: Common reducing agents like stannous chloride (SnCl₂) can be oxidized by air if not handled properly.[6] The stoichiometry of the reducing agent is also critical.
Solution:
Use Fresh Reducing Agent: Employ freshly opened or properly stored stannous chloride.
Stoichiometry: Use a molar excess of the reducing agent (typically 2.5-3 equivalents) to ensure complete reduction.
Temperature of Addition: Add the cold diazonium salt solution slowly to a cold solution of the reducing agent to control the exotherm of the reaction.
4. Side Reactions: The presence of the chloro-substituent introduces the possibility of undesired side reactions.
Underlying Cause: Harsh reduction conditions can potentially lead to the reduction of the aryl chloride, resulting in the formation of 3-hydrazino-indazole as a byproduct.
Solution:
Milder Reducing Agents: While stannous chloride is common, other reducing agents like sodium sulfite can be employed under controlled conditions.
Careful Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-reduction.
Formation of Impurities
Question: My final product is impure, showing multiple spots on TLC. What are the common impurities and how can I avoid them?
Answer: Impurity formation is a common challenge. The nature of the impurity can often point to the problematic step.
Starting Material in Final Product: Presence of 6-chloro-1H-indazol-3-amine indicates incomplete diazotization. Revisit the diazotization conditions as described above.
Dark-colored, Tarry Byproducts: This often suggests decomposition of the diazonium salt due to elevated temperatures. Ensure rigorous temperature control throughout the diazotization and before the reduction step. The formation of phenolic compounds from the reaction of the diazonium salt with water is a common decomposition pathway.[5]
Unidentified Byproducts: These may arise from side reactions of the diazonium salt. For instance, diazonium salts can undergo coupling reactions with activated aromatic rings. While self-coupling is less likely in this specific substrate, it is a possibility. Maintaining a low temperature and a well-dispersed solution minimizes such side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The most direct precursor is 6-chloro-1H-indazol-3-amine. This compound is commercially available from several suppliers, which is a significant advantage for research and development.[7][8]
Q2: What are the key safety precautions for this synthesis?
A2:
Diazonium Salts: Solid diazonium salts can be explosive and should be handled with extreme care.[6] It is strongly recommended to use them in solution and not to isolate the intermediate diazonium salt.
Hydrazine Derivatives: Hydrazines are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Stannous Chloride: It is corrosive and requires careful handling.
Q3: How can I purify the final product, 3-Hydrazino-6-chloro-indazole?
A3:
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Acid-Base Extraction: As a hydrazine, the product is basic and can be converted to its hydrochloride salt by treatment with HCl. This can be used as a purification strategy, as the salt may have different solubility properties than the free base and impurities. The free base can then be regenerated by treatment with a mild base.
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be employed. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol with a small amount of triethylamine (to prevent streaking of the basic product) is a good starting point.
Q4: How should I store the final product?
A4: Hydrazines can be susceptible to air oxidation. It is advisable to store 3-Hydrazino-6-chloro-indazole under an inert atmosphere (nitrogen or argon) in a cool, dark place.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 3-Hydrazino-6-chloro-indazole
This protocol outlines the two-step synthesis from 6-chloro-1H-indazol-3-amine.
Step 1: Diazotization of 6-chloro-1H-indazol-3-amine
To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-chloro-1H-indazol-3-amine (1.0 eq).
Add concentrated hydrochloric acid (approx. 4-5 volumes relative to the amine) and cool the mixture to 0-5 °C in an ice-salt bath.
Prepare a solution of sodium nitrite (1.1 eq) in water (approx. 2 volumes) and cool it to 0-5 °C.
Add the cold sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.
Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is now complete. Do not isolate the diazonium salt.
Step 2: Reduction to 3-Hydrazino-6-chloro-indazole
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in concentrated hydrochloric acid (approx. 5 volumes). Cool this solution to 0-5 °C.
Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution, maintaining the temperature below 10 °C.
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the diazonium salt.
Cool the reaction mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9. Be cautious as this is an exothermic process.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Hydrazino-6-chloro-indazole.
Purify the crude product by recrystallization or column chromatography.
Table 1: Reagent Quantities (Example Scale)
Reagent
Molar Mass ( g/mol )
Moles
Mass/Volume
Equivalents
6-chloro-1H-indazol-3-amine
167.59
0.01
1.68 g
1.0
Concentrated HCl
~37%
-
~10 mL
-
Sodium Nitrite
69.00
0.011
0.76 g
1.1
Stannous Chloride Dihydrate
225.65
0.025
5.64 g
2.5
Visualizations
Synthetic Pathway
Caption: Two-step synthesis of 3-Hydrazino-6-chloro-indazole.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
References
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). [Link]
Technical Support Center: Purification of 3-Hydrazino-6-chloro-indazole
Welcome to the technical support center for the purification of 3-Hydrazino-6-chloro-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-Hydrazino-6-chloro-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of your crude product. Our aim is to equip you with the scientific rationale behind our recommendations, enabling you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Issues in the Purification of 3-Hydrazino-6-chloro-indazole
This section addresses common problems encountered during the purification of 3-Hydrazino-6-chloro-indazole, providing potential causes and actionable solutions.
Problem 1: Low Purity After Initial Isolation (e.g., Filtration and Washing)
Question: I've synthesized 3-Hydrazino-6-chloro-indazole and isolated a solid by filtration, followed by washing with water and a non-polar solvent. However, my HPLC analysis shows a purity of less than 90%. What are the likely impurities and how can I improve the purity?
Answer:
Low purity after initial workup is a common issue and can often be attributed to the presence of unreacted starting materials, byproducts, or degradation products.
Potential Causes and Solutions:
Unreacted Starting Materials: The synthesis of hydrazino-indazoles often involves the reaction of a di-chloro precursor with hydrazine hydrate.[1] Incomplete reaction can leave residual starting material in your crude product.
Solution: Ensure the reaction has gone to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) before quenching. If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature.
Formation of Isomers or Byproducts: Depending on the synthetic route, side reactions can lead to the formation of isomeric products or other impurities. For instance, in related syntheses, the formation of regioisomers has been observed.[1]
Solution: Purification methods such as column chromatography or recrystallization are necessary to separate these closely related compounds.
Degradation: Hydrazine derivatives can be susceptible to oxidation or other forms of degradation, especially when exposed to air and light for extended periods.
Solution: Handle the crude product promptly and under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the compound in a cool, dark place.
Workflow for Purity Enhancement:
Caption: Decision workflow for purification method selection.
Problem 2: Difficulty in Removing a Persistent, Closely-Eluting Impurity During Column Chromatography
Question: I'm using silica gel column chromatography to purify my 3-Hydrazino-6-chloro-indazole, but a specific impurity consistently co-elutes with my product. How can I improve the separation?
Answer:
Achieving baseline separation of closely-eluting impurities is a frequent challenge in chromatography. The key is to alter the separation conditions to exploit subtle differences in the physicochemical properties of your product and the impurity.
Potential Causes and Solutions:
Inadequate Solvent System: The polarity of your mobile phase may not be optimal for resolving your product from the impurity.
Solution 1: Fine-tune the Solvent Gradient: If you are using a gradient elution, make it shallower around the elution point of your compound. This increases the resolution between closely eluting peaks.
Solution 2: Modify the Solvent System: For non-polar impurities, consider a solvent system like ethyl acetate in petroleum ether or hexanes.[2] For more polar impurities, adding a small amount of a more polar solvent like methanol to your mobile phase can alter the selectivity. A common mobile phase for indazole derivatives is a mixture of ethyl acetate and petrol.[2]
Choice of Stationary Phase: Standard silica gel may not be the ideal stationary phase if the impurity has a similar polarity to your product.
Solution: Consider using a different stationary phase. For example, alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective, especially if the impurity has a different hydrophobicity.
Problem 3: Product Oiling Out During Recrystallization
Question: I'm trying to recrystallize my crude 3-Hydrazino-6-chloro-indazole, but it keeps oiling out instead of forming crystals. What can I do to promote crystallization?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent, or if significant impurities are present that depress the melting point.
Potential Causes and Solutions:
Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, or the compound's solubility changes too drastically with a small change in temperature.
Solution 1: Use a Solvent Pair: A common technique is to use a solvent pair consisting of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is sparingly soluble). Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. For hydrazine derivatives, ethanol or methanol have been used for crystallization.[4] A potential solvent pair could be ethanol and water.
Solution 2: Slow Cooling: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to maximize crystal formation.
Presence of Impurities: Impurities can interfere with the crystal lattice formation.
Solution: If the product is very impure, a preliminary purification step like a quick filtration through a plug of silica gel might be necessary to remove some of the impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of 3-Hydrazino-6-chloro-indazole?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of organic compounds like 3-Hydrazino-6-chloro-indazole.[5] It provides quantitative data on the purity and can resolve closely related impurities. Other useful techniques include:
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the complexity of the crude product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities if their structures are known.
Mass Spectrometry (MS): Can be coupled with LC (LCMS) to identify the molecular weights of the product and any impurities.[6]
Q2: What are the optimal storage conditions for purified 3-Hydrazino-6-chloro-indazole?
A2: Hydrazine derivatives can be sensitive to air, light, and heat. For long-term stability, it is recommended to store the purified solid under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber-colored vial, and at a low temperature (e.g., in a refrigerator or freezer).
Q3: Can I use the crude 3-Hydrazino-6-chloro-indazole directly in the next synthetic step?
A3: In some synthetic procedures for related compounds, the crude product is used without further purification.[6] However, this is highly dependent on the nature of the subsequent reaction. If the next step is sensitive to the impurities present in your crude material, purification is essential to ensure a good yield and purity of the final product. It is always advisable to analyze a small sample of the crude product to understand its purity before proceeding with large-scale reactions.
Experimental Protocol: Recrystallization of 3-Hydrazino-6-chloro-indazole
This protocol provides a general guideline for the recrystallization of 3-Hydrazino-6-chloro-indazole. The optimal solvent system should be determined empirically on a small scale first.
Materials:
Crude 3-Hydrazino-6-chloro-indazole
Ethanol (or another suitable "good" solvent)
Deionized Water (or another suitable "poor" solvent)
Erlenmeyer flask
Hot plate with stirring
Buchner funnel and filter paper
Vacuum flask
Procedure:
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents at room temperature and upon heating. A good single solvent for recrystallization will dissolve the compound when hot but not when cold. Alternatively, identify a good solvent/poor solvent pair. For this example, we will use ethanol and water.
Dissolution: Place the crude 3-Hydrazino-6-chloro-indazole in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.
Addition of Poor Solvent (if using a solvent pair): While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (persistent turbidity).
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to a constant weight.
Diagram of the Recrystallization Process:
Caption: A step-by-step workflow for recrystallization.
References
Al-Hourani, B., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Retrieved from [Link]
Druey, J., & Ringier, B. H. (1951). U.S. Patent No. US2554813A. Google Patents.
CN102249991A. (n.d.). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Retrieved from [Link]
ACS Publications. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (2025). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. Retrieved from [Link]
DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]
Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. Retrieved from [Link]
ResearchGate. (2025). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]
ACS Publications. (n.d.). Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. Organic Letters. Retrieved from [Link]
Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
Oriental Journal of Chemistry. (2010). Quantitative determination of residual hydrazine content in cilazapril by ion chromatography. Retrieved from [Link]
ATSDR. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
Journal de la Société Chimique de Tunisie. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Retrieved from [Link]
Georganics. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]
Technical Support Center: Stabilizing 6-Chloro-Indazole Hydrazines
Topic: Prevention of Oxidative Degradation in 6-Chloro-Indazole Hydrazine Derivatives Ticket ID: CHEM-SUP-8821 Status: Open Resource Audience: Medicinal Chemists, Process Chemists Welcome to the Technical Support Center...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Oxidative Degradation in 6-Chloro-Indazole Hydrazine Derivatives
Ticket ID: CHEM-SUP-8821
Status: Open Resource
Audience: Medicinal Chemists, Process Chemists
Welcome to the Technical Support Center
You are likely accessing this guide because your white/pale-yellow 6-chloro-indazole hydrazine product turned into a brown gum during filtration, or your LCMS shows a mass corresponding to the "azo" dimer or complete decomposition (deamination).
The hydrazine moiety (
) attached to an electron-deficient core like 6-chloro-indazole is chemically fragile. While the chlorine atom at the 6-position pulls electron density from the ring (making the system less electron-rich than unsubstituted indazole), the hydrazine group remains a potent reducing agent. It is highly susceptible to auto-oxidation catalyzed by trace metals and atmospheric oxygen.
This guide provides a root-cause analysis and a "Zero-Oxidation" workflow to preserve your molecule.
Module 1: The Chemistry of Degradation (Root Cause)
To prevent degradation, you must understand the enemy. The decomposition of aryl hydrazines is rarely a simple hydrolysis; it is a radical-mediated oxidative cascade.
The Oxidation Mechanism
The degradation is often driven by Single Electron Transfer (SET) mechanisms, accelerated by trace transition metals (
, ) found in standard silica gel or solvents.
Figure 1: The oxidative cascade converting valuable hydrazine starting material into inert deaminated product (
Key Takeaway: The transition from Hydrazine to Diimide is the critical control point. Once the Diimide forms, nitrogen extrusion (
) is often irreversible and rapid.
Module 2: The "Safe-Zone" Synthesis Protocol
The following protocol minimizes radical initiation.
Step 1: Solvent Engineering
Standard reagent-grade solvents contain dissolved oxygen (approx. 8-9 mg/L). This is stoichiometric excess relative to small-scale reactions.
Solvent Parameter
Requirement
Reason
Oxygen Content
< 1 ppm
Oxygen acts as a radical initiator.
Peroxides
Negative
Ethers (THF, Dioxane) must be tested. Peroxides oxidize hydrazines instantly.
Additives
EDTA (2 mM)
CRITICAL: Sequesters trace that catalyze oxidation.
Forbidden Solvents
Acetone, MEK
Forms hydrazones (stable but hard to reverse without hydrolysis).
Step 2: The Reaction Environment
Protocol:
Sparging: Argon sparging for 20 minutes is superior to nitrogen balloons. Argon is heavier than air and blankets the reaction surface.
Glassware: Acid-wash glassware (1M HCl rinse) to remove metal residues from previous catalyses (e.g., Pd-catalyzed couplings).
Temperature: Keep reaction temperature
if possible. Higher temperatures accelerate the SET mechanism.
Module 3: Workup & Purification (The Danger Zone)
90% of hydrazine loss occurs during workup. The "Free Base" hydrazine is the most reactive species. The Hydrochloride Salt is your safe haven.
Troubleshooting the Workup
Scenario: You finished the reaction, and the TLC looks clean. You rotovap the solvent, and the oil turns brown.
The Fix: The "Salt Crash" Method
Do not isolate the free base. Convert it immediately to the hydrochloride salt.
Detailed Protocol:
Cool the reaction mixture to
under Argon.
Add 4M HCl in Dioxane (or Ethanol) dropwise.
Observe precipitation. The 6-chloro-indazole hydrazine hydrochloride is typically a stable, crystalline solid.
Filter rapidly under a blanket of Argon (use an inverted funnel flowing Ar over the frit).
Wash with cold, degassed ether to remove impurities.
Why this works: Protonation of the terminal nitrogen (
) removes the lone pair electron density, shutting down the oxidation pathway.
If You MUST Use Column Chromatography:
If the salt cannot be isolated and you must purify the free base:
Stationary Phase: Use Neutral Alumina or Deactivated Silica .
Deactivation: Slurry silica in Hexane + 2% Triethylamine (TEA).
Eluent: Dichloromethane/Methanol + 1% TEA .
Note: The amine keeps the hydrazine from sticking to acidic sites on the silica, which act as oxidation catalysts.
Speed: Flash chromatography must be fast (under 10 mins).
Figure 2: Decision tree for isolating sensitive hydrazine derivatives.
FAQ: Common Issues & Solutions
Q: My product turned purple/brown on the filter paper. What happened?A: This is "Air-Burn." You filtered in open air. The high surface area of the crystals + oxygen + trace moisture caused rapid oxidation.
Fix: Use a Schlenk frit or cover the funnel with a rubber dam/inverted funnel flowing Argon during filtration.
Q: Can I use DMSO as a solvent?A:Avoid if possible. DMSO can act as an oxidant (Swern-type conditions) under certain thermal conditions or in the presence of activators. Furthermore, removing DMSO requires heat or aqueous workup, both of which stress the hydrazine.
Q: How do I store the 6-chloro-indazole hydrazine?A:
Form: Hydrochloride salt (preferred).
Atmosphere: Argon-flushed vial, Parafilm sealed.
Temp:
.
Container: Amber glass (light can initiate radical cleavage).
Q: I need to remove a Boc-protecting group from the hydrazine. How?A: Use 4M HCl in Dioxane at room temperature. Do not use TFA if you plan to evaporate it off, as TFA salts are hygroscopic and the residual acid can promote degradation. The HCl salt precipitates directly, protecting the product.
References
Oxidative Dehydrogenation Mechanisms
Wang, H., Huo, C., & Hu, Y. (2020).[3] Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Synthesis, 52, 1103-1112.[3]
Source:
Hydrazine Decomposition & Catalysis
NASA Technical Reports. (1971).[2][4] Catalysts for the decomposition of hydrazine and its derivatives.
Source:
Indazole Synthesis via Hydrazines
Lier, F., et al. (2003).[5] Characterization of hydrazine derivative: proposed decomposition mechanism. Chem. Pharm.[1] Bull., 51(3), 346-50.[1]
Source:
General Hydrazine Stability
Audrieth, L. F., & Ogg, B. A. (1951).[2] The Chemistry of Hydrazines. Wiley & Sons. (Foundational text on hydrazine handling).
storage stability and degradation of 3-Hydrazino-6-chloro-indazole
This technical guide is structured as a Tier 3 Support Resource for researchers working with 3-Hydrazino-6-chloro-indazole (also known as 6-chloro-1H-indazol-3-ylhydrazine). It synthesizes chemical stability data, degrad...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a Tier 3 Support Resource for researchers working with 3-Hydrazino-6-chloro-indazole (also known as 6-chloro-1H-indazol-3-ylhydrazine). It synthesizes chemical stability data, degradation mechanisms, and practical handling protocols.
3-Hydrazino-6-chloro-indazole is a bifunctional intermediate . While the indazole core offers aromatic stability, the hydrazine tail (-NHNH₂) is a potent nucleophile and reducing agent. This duality makes the compound highly reactive and inherently unstable.
Tertiary Threat: Condensation with environmental carbonyls (Aldehyde/Ketone sensitivity).
The Golden Rule: Treat this compound not just as a solid reagent, but as a "trapped reactive species" that requires active preservation.
Module 1: The "Gold Standard" Storage Protocol
User Question: "I received a batch today. How do I store it to ensure it lasts for 6 months?"
The 4-Factor Preservation System
Failure to adhere to all four factors will result in rapid purity loss (approx. 2-5% degradation per week under ambient conditions).
Factor
Requirement
Technical Rationale
1. Atmosphere
Inert Gas (Argon/Nitrogen)
The hydrazine group possesses lone pair electrons susceptible to radical oxidation by atmospheric oxygen. Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
2. Temperature
2°C to 8°C (Refrigerated)
Cold storage slows the kinetics of auto-oxidation and disproportionation. Note: Freezing (-20°C) is acceptable but requires strict moisture control upon thawing.
3. Light
Amber/Opaque Vial
Indazole rings can undergo photo-induced tautomerization or radical formation. UV light accelerates the oxidation of the hydrazine tail.
4. Humidity
Desiccator (<20% RH)
Hydrazines are hygroscopic. Moisture promotes hydrolysis and facilitates the transport of dissolved oxygen into the crystal lattice.
Protocol for Long-Term Storage:
Transfer the compound to an amber glass vial with a Teflon-lined cap.
Purge the headspace with Argon gas for 15-30 seconds.
Seal tightly with Parafilm.
Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).
Store in a dedicated chemical refrigerator.
Module 2: Troubleshooting Degradation
User Question: "My compound has turned from off-white to a brownish-yellow. Is it still usable?"
Visual & Chemical Diagnostics
Use this decision matrix to assess batch viability.
Visual Indicators
Pristine: Off-white, beige, or pale cream crystalline powder.
Early Degradation: Pale yellow tint (Surface oxidation). Likely usable with purification.
Severe Degradation: Deep yellow, orange, or brown. Significant azo/tetrazine formation. Purification required.
Critical Failure: Red/Black gummy solid. Polymerization has occurred. Discard.
The "Solubility Stress Test"
Degradation products (often azo dimers or polymers) have drastically different solubility profiles than the parent hydrazine.
Take a small sample (5 mg).
Add DMSO-d6 or Methanol (standard solvents for this class).
Observation:
Clear Solution: Parent compound is dominant.
Turbid/Insoluble Residue: Indicates formation of oxidative dimers (often insoluble).
Diagnostic Decision Tree (Graphviz)
Caption: Decision logic for assessing the quality of 3-Hydrazino-6-chloro-indazole batches based on visual, physical, and analytical markers.
Module 3: Degradation Mechanisms
User Question: "What exactly is happening to the molecule when it degrades?"
Understanding the chemistry helps you prevent it. The degradation is driven by the hydrazine moiety .
Auto-Oxidation: In the presence of air, the hydrazine group (-NHNH₂) oxidizes to form a Diazenyl radical . This can dimerize or further oxidize to an Azo compound (R-N=N-H), which is often colored (Yellow/Red).
Condensation (The "Acetone Trap"): Hydrazines react rapidly with ketones and aldehydes. If you wash your glassware with acetone and don't dry it perfectly, the compound will scavenge the acetone to form a Hydrazone .
Symptom:[1][2][3][4][5][6] LC-MS shows a peak at M + 40 (Acetone adduct).
Degradation Pathway Diagram (Graphviz)
Caption: Primary degradation pathways including oxidative radical formation and condensation with environmental carbonyls.
Module 4: Rescue & Re-purification
User Question: "I have a yellowed batch. Can I save it?"
Yes, via Recrystallization.
Since the oxidation products are often more non-polar (azo) or polymeric than the parent hydrazine, they can be separated.
Protocol:
Solvent: Ethanol (EtOH) or an EtOH/Water mix is typically effective.
Dissolution: Dissolve the crude solid in minimal warm Ethanol (approx. 50-60°C). Do not boil excessively to avoid further oxidation.
Filtration: If there are dark, insoluble particles (polymers), filter the hot solution rapidly.
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
Wash: Filter the crystals and wash with cold, degassed Ethanol.
Dry: Dry under high vacuum in the dark.
FAQ: Specific Experimental Scenarios
Q: Can I store this compound in solution (e.g., dissolved in DMSO)?A:No. Storage in solution drastically accelerates degradation. Dissolved oxygen in the solvent will react with the hydrazine within hours to days. Always store as a dry solid. Prepare solutions immediately before use.
Q: I see a peak at M+14 or M+16 in my LC-MS. What is it?A:
M+16: Likely the N-oxide or hydroxylamine derivative (oxidation product).
M-2: Oxidation to the diazo/azo species (loss of 2 hydrogens).
M+40: Acetone hydrazone (contamination from glassware cleaning).
Q: Is the compound compatible with metal spatulas?A: Avoid if possible. Trace transition metals (Iron, Copper) can catalyze the decomposition of hydrazines.[7] Use ceramic, glass, or plastic spatulas/scoops to weigh the compound.
References
Apollo Scientific. (2023). Safety Data Sheet: 3-Chloro-6-hydrazinopyridazine (Analogous Hydrazine Handling). Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: Hydrazine Derivatives Storage. Retrieved from
ChemicalBook. (2023). Properties of 6-chloro-1H-indazol-3-ylhydrazine. Retrieved from
National Institutes of Health (NIH). (n.d.). Mechanisms of carcinogenicity of aryl hydrazines (Oxidation Pathways). Retrieved from
Sigma-Aldrich. (2025). Product Specification: 1H-Indazol-3-amine derivatives.[6][8] Retrieved from
minimizing side reactions in 3-Hydrazino-6-chloro-indazole derivatives
Technical Support Center: 3-Hydrazino-6-chloro-indazole Optimization Executive Summary: The Chemo-Selectivity Challenge The synthesis of 3-hydrazino-6-chloro-indazole is a critical gateway step in the production of tyros...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Hydrazino-6-chloro-indazole Optimization
Executive Summary: The Chemo-Selectivity Challenge
The synthesis of 3-hydrazino-6-chloro-indazole is a critical gateway step in the production of tyrosine kinase inhibitors (e.g., Axitinib analogs).[1] The core challenge lies in the bifunctional nature of the hydrazine moiety . Once the hydrazine is installed at the 3-position, the product itself becomes a potent nucleophile, capable of reacting with remaining starting material to form insoluble dimers (N,N'-bis(indazolyl)hydrazines).[1] Furthermore, the hydrazine group is susceptible to oxidative dehydrogenation and hydrolysis.[1]
This guide provides a self-validating workflow to suppress these pathways, ensuring high purity (>98%) and stability.
Reaction Pathway Analysis
To troubleshoot effectively, we must visualize the competition between the desired
Figure 1: Mechanistic divergence in 3-hydrazinoindazole synthesis. Path 2 (Dimerization) is the primary yield-killer during synthesis; Path 3 (Oxidation) is the primary stability risk.[1]
Q: I am observing a significant amount of insoluble yellow precipitate that is not my product. What is it?A: This is likely the dimer impurity (N,N'-bis(6-chloroindazol-3-yl)hydrazine).[1]
Cause: The reaction kinetics (
) favor the attack of your product (a nucleophile) on the starting material if the concentration of free hydrazine is too low.[1]
Solution: You must shift the equilibrium by increasing the molar equivalents of hydrazine hydrate.[1]
Optimization: Increase to 10–15 equivalents . The large excess ensures that the starting material collides with hydrazine (Path 1) rather than the product (Path 2).[1]
Protocol Adjustment: Do not add hydrazine to the substrate.[1] Instead, add the substrate solution dropwise to the refluxing hydrazine solution .[1] This "inverse addition" maintains a high local concentration of hydrazine relative to the substrate.[1]
Q: Does the 6-chloro substituent interfere with the reaction?A: Generally, no.[1] The 6-chloro group is deactivated relative to the 3-position (which is activated by the adjacent ring nitrogen).[1] However, under forcing conditions (temperatures >120°C or sealed vessel microwave heating), you may observe displacement of the 6-Cl, leading to complex mixtures.[1]
Recommendation: Stick to atmospheric reflux in ethanol or 1,4-dioxane (approx. 80–100°C).[1] Avoid high-boiling solvents like DMSO unless necessary, as they encourage side reactions.[1]
Q: My product turns pink/brown upon filtration. Is it degrading?A: Yes, this indicates oxidative instability .[1] Hydrazines are reducing agents and can undergo air-oxidation to azo species or radical decomposition, often catalyzed by trace metals or light.[1]
Immediate Action:
Perform filtration under an inert atmosphere (Nitrogen/Argon) if possible.[1]
Wash the filter cake with cold, degassed ethanol .
Dry under vacuum at mild temperature (<40°C).[1] Avoid prolonged exposure to air while damp.[1]
Chelation: If using metal reactors, ensure passivation. Trace iron/copper accelerates hydrazine decomposition.[1]
Q: Can I use acid to precipitate the product?A: Proceed with extreme caution. While 3-hydrazinoindazoles are basic and form stable hydrochloride salts, strong aqueous acids at high temperatures can hydrolyze the hydrazine group back to the indazolinone (reversing the synthesis).[1]
Protocol: If salt formation is desired, use anhydrous HCl in dioxane/ethanol at 0°C .[1] Do not boil in aqueous HCl.
Preparation: Charge a reaction vessel with Hydrazine Hydrate (15.0 eq) and Ethanol (5 vol relative to hydrazine). Heat to reflux (approx. 80°C) under a nitrogen balloon.
Addition: Dissolve 3,6-Dichloroindazole in warm Ethanol (10 vol). Add this solution dropwise to the refluxing hydrazine mixture over 30–60 minutes.
Why? High dilution of substrate prevents dimer formation.[1]
Reaction: Reflux for 4–6 hours. Monitor by HPLC/TLC.[1]
Checkpoint: Look for the disappearance of the starting material spot (
in 5% MeOH/DCM) and the appearance of the polar hydrazine product ().[1]
Isolation (Critical):
Cool the mixture slowly to 0–5°C. The product should crystallize as a white to off-white solid.
A Senior Application Scientist's Guide to the Comparative LC-MS/MS Fragmentation Analysis of 3-Hydrazino-6-chloro-indazole
Introduction: The Imperative for Structural Certainty in Drug Discovery In the landscape of modern drug development, the indazole scaffold is a cornerstone, recognized as a privileged structure due to its broad range of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Structural Certainty in Drug Discovery
In the landscape of modern drug development, the indazole scaffold is a cornerstone, recognized as a privileged structure due to its broad range of biological activities.[1] Derivatives of indazole are investigated for numerous therapeutic applications, making the precise structural confirmation of novel analogues a critical step in the research pipeline.[2][3] Unambiguous characterization is not merely an academic exercise; it is the foundation upon which all subsequent efficacy, safety, and pharmacokinetic data are built.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive technique for this purpose. It provides empirical data on molecular weight and, more importantly, a reproducible fragmentation "fingerprint" that is unique to a molecule's specific structure.[4] Understanding these fragmentation patterns allows researchers to confirm identities, distinguish between closely related isomers, and identify metabolites or impurities.[5]
This guide provides an in-depth analysis of the expected electrospray ionization (ESI) fragmentation patterns of 3-Hydrazino-6-chloro-indazole . We will explore the theoretical underpinnings of its fragmentation cascade and present a comparative analysis against a closely related analogue, 3-Amino-6-chloro-indazole , to highlight how subtle structural modifications yield distinct and identifiable mass spectra.
Molecular Overview and Predicted Ionization
Before delving into fragmentation, establishing the precursor ion is paramount. 3-Hydrazino-6-chloro-indazole possesses multiple basic nitrogen atoms, particularly in the hydrazino group and the pyrazole ring, making it an excellent candidate for positive mode electrospray ionization (ESI+). The addition of a proton (H⁺) results in the formation of the protonated molecule, [M+H]⁺.
Compound: 3-Hydrazino-6-chloro-indazole
Molecular Formula: C₇H₇ClN₄
Monoisotopic Mass: 182.0359 Da
Predicted [M+H]⁺: m/z 183.0432
A key feature to anticipate is the isotopic signature of chlorine. We expect to see an A+2 peak (at m/z 185.0402) with an intensity approximately one-third of the monoisotopic A peak (m/z 183.0432), which serves as an immediate confirmation of a single chlorine atom in the molecule.
Theoretical Fragmentation Pathways: A Mechanistic Exploration
The fragmentation of the [M+H]⁺ ion of 3-Hydrazino-6-chloro-indazole is predicted to be driven by the lability of the hydrazino moiety and the stability of the indazole ring system. The most probable pathways under Collision-Induced Dissociation (CID) are outlined below.
Pathway A: Cleavage of the Hydrazino Group
The C3-N bond connecting the hydrazino group to the indazole ring is a likely point of initial fragmentation. The charge is likely stabilized on the more aromatic indazole ring system.
Loss of Ammonia (NH₃): A common fragmentation for protonated hydrazines involves the neutral loss of ammonia. This would proceed via a rearrangement, resulting in a highly characteristic fragment at [M+H - 17.0265]⁺ , corresponding to m/z 166.0167.
Loss of the Hydrazino Radical (•N₂H₃): Direct cleavage at the C3-N bond can lead to the loss of a hydrazino radical. This pathway would generate a stable indazole cation at [M+H - 31.0344]⁺ , yielding a fragment at m/z 152.0088. This fragment represents the core 6-chloro-indazole structure.
Pathway B: Indazole Ring Fragmentation
While the bicyclic indazole core is relatively stable, high collision energies can induce ring cleavage. A characteristic fragmentation of indazole and indole structures is the loss of HCN or related species.[6][7] Following an initial loss from the hydrazino group, further fragmentation could involve the loss of HCN (27.0109 Da) from the pyrazole portion of the ring.
The predicted fragmentation cascade is visualized in the diagram below.
Figure 1. Predicted MS/MS fragmentation pathway for [M+H]⁺ of 3-Hydrazino-6-chloro-indazole.
Comparative Analysis: 3-Hydrazino- vs. 3-Amino-6-chloro-indazole
To truly appreciate the diagnostic power of this fragmentation pattern, we compare it to its close structural analogue, 3-Amino-6-chloro-indazole . The only difference is the substitution of the -NHNH₂ group with an -NH₂ group. This seemingly minor change has profound implications for the resulting mass spectrum.
Comparison Compound: 3-Amino-6-chloro-indazole
Molecular Formula: C₇H₆ClN₃
Monoisotopic Mass: 167.0250 Da
Predicted [M+H]⁺: m/z 168.0323
The primary fragmentation pathway for the protonated amino-indazole is the neutral loss of ammonia (NH₃).[8] This is a common loss for primary amines. However, it lacks the alternative, competing loss of the •N₂H₃ radical seen with the hydrazino- derivative. This key difference provides a clear diagnostic marker to distinguish between the two compounds.
The table below summarizes the key discriminators.
Feature
3-Hydrazino-6-chloro-indazole
3-Amino-6-chloro-indazole
Rationale for Discrimination
Precursor Ion [M+H]⁺
m/z 183.0432
m/z 168.0323
A 15.0109 Da mass difference clearly separates the parent compounds.
Primary Neutral Loss
-NH₃ (m/z 166.0167)
-NH₃ (m/z 151.0058)
The resulting fragment ions are distinct due to the different precursor masses.
Diagnostic Fragment Ion
Loss of •N₂H₃ (m/z 152.0088)
Absent
This fragmentation pathway is unique to the hydrazino group. Its presence is a definitive identifier for the target analyte and its absence confirms the amino-analogue.
Isotopic Pattern
Cl signature on m/z 183/185, 166/168, 152/154
Cl signature on m/z 168/170, 151/153
Both compounds will exhibit the chlorine isotopic pattern on all chlorine-containing fragments, confirming the elemental composition.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section details a robust, self-validating protocol for acquiring high-quality fragmentation data for 3-Hydrazino-6-chloro-indazole. The causality behind each parameter is explained to ensure scientific rigor.
Sample and Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-Hydrazino-6-chloro-indazole standard and dissolve in 1 mL of HPLC-grade methanol.
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using 50:50 methanol:water as the diluent. This concentration is typically ideal for modern ESI sources to avoid saturation.
Liquid Chromatography (LC) Parameters
Rationale: Chromatographic separation is crucial to resolve the analyte from potential impurities or isomers and to ensure it enters the mass spectrometer at a consistent concentration, free from matrix suppression. A standard reversed-phase method is suitable for this moderately polar molecule.
Instrument: Agilent 1290 Infinity II or equivalent UHPLC system.
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Formic acid acts as a proton source to promote efficient [M+H]⁺ formation in the ESI source).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 min: 5% B
1.0 min: 5% B
5.0 min: 95% B
6.0 min: 95% B
6.1 min: 5% B
8.0 min: 5% B
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and improves peak shape and reproducibility.
Injection Volume: 2 µL.
Mass Spectrometry (MS) Parameters
Rationale: The MS parameters are optimized to achieve sensitive detection of the precursor ion in the MS1 scan and generate a rich, reproducible fragmentation spectrum in the MS2 scan.
Instrument: Sciex TripleTOF 6600 or equivalent Q-TOF mass spectrometer.
Ionization Mode: ESI Positive.
MS1 Scan Range: m/z 100-500.
Source Temperature: 550 °C.
IonSpray Voltage: 5500 V.
Curtain Gas (CUR): 35 psi.
Ion Source Gas 1 (GS1): 50 psi.
Ion Source Gas 2 (GS2): 50 psi.
Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.
MS/MS Precursor Selection: Include m/z 183.04 for the target analyte.
Collision Energy (CE): 25 eV with a spread of ±10 eV. Causality: Ramping the collision energy ensures the capture of both low-energy (e.g., -NH₃) and higher-energy (e.g., ring cleavage) fragments within a single analysis.
The experimental workflow is summarized below.
Figure 2. High-level experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS fragmentation pattern of 3-Hydrazino-6-chloro-indazole provides a wealth of structural information. The accurate mass of the precursor ion confirms the elemental composition, while the subsequent fragmentation provides a definitive structural fingerprint. The competing neutral losses of ammonia (-17 Da) and the hydrazino radical (-31 Da) are highly diagnostic. When compared with its 3-amino analogue, which primarily shows only the loss of ammonia, the unique fragmentation of the hydrazino group serves as an unambiguous differentiator. By employing the robust analytical workflow detailed in this guide, researchers can confidently identify and characterize this important indazole derivative, ensuring data integrity and accelerating the pace of drug discovery and development.
References
Abdel-Wahab, B. F., Abdel-Gawad, H., El-Adasy, A. A. M., & Khodair, A. I. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39371-39385. [Link]
Jose, J., & Kumar, A. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). 3-chloro-1h-indazole-6-carboxylic acid. PubChem. Retrieved February 8, 2024, from [Link]
Reddy, G. S., Kumar, B. P., & Reddy, P. P. (2012). Identification and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 23(7), 1251-1256. [Link]
ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Retrieved February 8, 2024, from [Link]
Bonacorso, H. G., Paim, G. R., Porte, L. M. F., Pittaluga, E. P., Martins, M. A. P., & Zanatta, N. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC, 2012(8), 214-225. [Link]
Luo, Y., Jia, W., & Zhang, D. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
Kumar, A., & Sharma, S. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29243-29263. [Link]
Li, T., Liu, J., & Zhang, Y. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(5), 1853-1863. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 8, 2024, from [Link]
Harvey, D. J. (2011). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 30(3), 409-440. [Link]
ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. Retrieved February 8, 2024, from [Link]
Kuhl, C. (2013). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry. IntechOpen. [Link]
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Li, G., Sheng, Y., & Yee, N. K. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
American Elements. (n.d.). 6-Hydrazinyl-1H-indazole tetrahydrochloride. Retrieved February 8, 2024, from [Link]
Wikipedia. (n.d.). Indazole. Retrieved February 8, 2024, from [Link]
Personal protective equipment for handling 3-Hydrazino-6-chloro-indazole
Executive Directive: The Hazard Profile Handling 3-Hydrazino-6-chloro-indazole requires a shift in mindset from standard organic synthesis to high-potency containment. This compound presents a dual-threat profile: The Hy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive: The Hazard Profile
Handling 3-Hydrazino-6-chloro-indazole requires a shift in mindset from standard organic synthesis to high-potency containment. This compound presents a dual-threat profile:
The Hydrazine Moiety: A potent nucleophile and reducing agent.[1] It is a known skin sensitizer, a suspected carcinogen, and unstable in the presence of oxidizers or metal catalysts [1, 2].[2]
The Indazole Core: A privileged scaffold in medicinal chemistry (often targeting kinases), implying this molecule likely possesses intrinsic biological activity, potentially interacting with DNA or cellular signaling pathways [3].
Immediate Action Required: Treat this substance as a Genotoxic Sensitizer .[1] All handling must prevent inhalation of dust and dermal absorption.[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for hydrazine derivatives due to their rapid permeation through standard nitrile rubber.[1] The following matrix dictates PPE based on operational scale.
Operational Scale
Respiratory Protection
Hand Protection (Critical)
Eye/Face Protection
Body Protection
Analytical (<10 mg)
Fume Hood (Face velocity >100 fpm)
Double Nitrile (Min 5 mil outer, 4 mil inner).[1] Change immediately on splash.[1]
Chemical Splash Goggles
Lab Coat (Buttoned), Long sleeves
Preparative (10 mg - 1 g)
Fume Hood (Sash at lowest working height)
Laminate/Barrier Gloves (e.g., Silver Shield™) worn over Nitrile.
Chemical Splash Goggles + Face Shield
Tyvek® Sleeves or Disposable Gown
Bulk (>1 g)
Fume Hood + Powder Containment
Laminate/Barrier Gloves (Liner required for dexterity).[1]
Chemical Splash Goggles + Face Shield
Full Tyvek® Suit
Scientific Rationale for Glove Selection:
Hydrazines are small, polar molecules that can permeate nitrile gloves in <15 minutes [4].[1] Laminate films (EVOH/PE) provide >480 minutes of breakthrough time but sacrifice dexterity.[1] For small scales, double nitrile creates a "sacrificial" outer layer, but for prolonged contact, laminates are non-negotiable.
Operational Workflow & Logic
The following diagram illustrates the decision logic for handling and waste stream management.
Figure 1: Decision logic for PPE selection and waste management based on operational scale.
Detailed Operational Protocols
A. Weighing and Transfer (The Highest Risk Step)
Solid hydrazines are often electrostatic.[1] The risk of aerosolization is highest during weighing.[1]
Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood.[1]
Static Mitigation: Use an ionizing fan or antistatic gun on the spatula and weighing boat before touching the powder.[1]
The "Wet" Transfer: Do not transfer dry powder to the reaction vessel if avoidable.
Protocol: Weigh the solid into a tared vial. Immediately dissolve it in the reaction solvent (e.g., DMSO, Methanol) within the vial. Transfer the solution to the reaction vessel. This eliminates dust generation during the transfer.[1][3]
Sampling: Never remove the reaction vessel from the hood.
Needle Safety: Do not recap needles. Hydrazine solutions in syringes are pressurized hazards.[1] Discard entire syringe/needle assembly into a sharps container located inside the hood.
C. Decontamination and Disposal (The Quenching Protocol)
Hydrazines must be chemically deactivated before disposal to prevent reaction with other waste streams (e.g., ketones in waste drums can form hydrazones).
The Controlled Oxidation Method [5]:
Reagent: 5% Sodium Hypochlorite (Diluted household bleach).[1] Do not use concentrated bleach, as the reaction is exothermic and gas-generating.
Mechanism: Oxidation of hydrazine to Nitrogen gas (
Cover with wet paper towels (to dampen) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]
Treat the area with the 5% bleach solution described above.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine Derivatives.[1] Retrieved from [Link]
U.S. Department of Health and Human Services. Toxicological Profile for Hydrazines.[1] Agency for Toxic Substances and Disease Registry (ATSDR).[1] Retrieved from [Link]
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Chapter 7: Disposal of Waste.[1][9] Retrieved from [Link]